molecular formula C21H16N2O2 B12209158 2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

Cat. No.: B12209158
M. Wt: 328.4 g/mol
InChI Key: PSDVXQGVKHTKRH-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Oxazole Ring: Starting with a suitable precursor, the oxazole ring can be synthesized through cyclization reactions involving nitriles and aldehydes.

    Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or other aromatic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves coupling the naphthalene ring with the oxazole-phenyl intermediate through an amide bond formation, often using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups in the presence of Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)ethanamide
  • 2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)propionamide

Uniqueness

2-(naphthalen-1-yl)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-naphthalen-1-yl-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C21H16N2O2/c24-20(13-17-11-6-10-15-7-4-5-12-18(15)17)22-21-14-19(23-25-21)16-8-2-1-3-9-16/h1-12,14H,13H2,(H,22,24)

InChI Key

PSDVXQGVKHTKRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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